

Fmoc-Ala-Ala-Asn(Trt)-OH chemical structure and formula.

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Fmoc-Ala-Ala-Asn(Trt)-OH**

Cat. No.: **B8113880**

[Get Quote](#)

An In-depth Technical Guide to Fmoc-Ala-Ala-Asn(Trt)-OH

For researchers, scientists, and drug development professionals, **Fmoc-Ala-Ala-Asn(Trt)-OH** is a crucial building block in the field of peptide chemistry and bioconjugation. This protected tripeptide offers a reliable and efficient method for incorporating the Ala-Ala-Asn sequence into synthetic peptides and is of particular interest as a cleavable linker in the development of Antibody-Drug Conjugates (ADCs). This guide provides a comprehensive overview of its chemical structure, properties, and applications.

Chemical Structure and Formula

Fmoc-Ala-Ala-Asn(Trt)-OH is a tripeptide composed of two alanine residues and one asparagine residue. The molecule is strategically protected to ensure controlled and specific reactions during synthesis.

- Fmoc (9-fluorenylmethyloxycarbonyl) group: This base-labile protecting group is attached to the N-terminus of the N-terminal alanine. It remains stable under acidic conditions but is readily removed by treatment with a secondary amine, typically piperidine, allowing for sequential peptide chain elongation.
- Trt (Trityl) group: This acid-labile group protects the side chain amide of the asparagine residue. The bulky trityl group prevents potential side reactions, such as dehydration to a nitrile or aspartimide formation, which can occur during the activation step of peptide coupling.^{[1][2]}

- **Carboxylic Acid (-OH):** The C-terminus is a free carboxylic acid, enabling it to be activated and coupled to the free amino group of a growing peptide chain or a solid support resin.

The resulting structure allows for its direct incorporation into a peptide sequence as a single unit, streamlining the synthesis process.

Chemical Formula: C₄₄H₄₂N₄O₇[\[3\]](#)[\[4\]](#)[\[5\]](#)

Molecular Structure: The structure consists of the tripeptide backbone (Alanine-Alanine-Asparagine) with the Fmoc protecting group on the N-terminal amine and the Trityl protecting group on the side chain of Asparagine.

Physicochemical and Quantitative Data

The properties of **Fmoc-Ala-Ala-Asn(Trt)-OH** are summarized in the table below, providing key data for its use in experimental settings.

Property	Value	Reference(s)
Chemical Formula	C ₄₄ H ₄₂ N ₄ O ₇	[3] [4] [5]
Molecular Weight	738.84 g/mol	[3] [6]
CAS Number	1951424-92-2	[3] [4] [5] [6]
Appearance	White to off-white powder	
Purity	Typically >96% - ≥98% (HPLC)	[3] [5] [6]
Solubility	Soluble in standard organic solvents like DMF and NMP	[2] [7]
Three-Letter Code	Fmoc-Ala-Ala-Asn(Trt)-OH	[1] [4]

Experimental Protocols

Fmoc-Ala-Ala-Asn(Trt)-OH is primarily used in Fmoc-based Solid-Phase Peptide Synthesis (SPPS). Below is a detailed, representative protocol for its incorporation into a peptide chain.

Protocol: Coupling of Fmoc-Ala-Ala-Asn(Trt)-OH onto a Resin-Bound Peptide

This protocol assumes the synthesis is being performed on a solid support (e.g., Rink Amide resin) and that the N-terminal Fmoc group of the existing peptide chain has just been removed.

1. Materials and Reagents:

- Peptide-resin with a free N-terminal amine
- **Fmoc-Ala-Ala-Asn(Trt)-OH**
- Coupling Reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and HOBr (Hydroxybenzotriazole)
- Base: DIPEA (N,N-Diisopropylethylamine)
- Solvents: Anhydrous DMF (N,N-Dimethylformamide), DCM (Dichloromethane)
- Washing Solvents: DMF, DCM, Isopropanol (IPA)
- Deprotection Solution: 20% piperidine in DMF
- Nitrogen gas for agitation

2. Resin Preparation:

- Following the deprotection of the previous amino acid, wash the peptide-resin thoroughly to remove residual piperidine.
- Perform washes in the following sequence: DMF (3x), DCM (3x), DMF (3x). Each wash should last for 1-2 minutes with agitation.

3. Activation and Coupling:

- In a separate vessel, dissolve **Fmoc-Ala-Ala-Asn(Trt)-OH** (3 eq. relative to resin loading), HBTU (2.9 eq.), and HOBr (3 eq.) in a minimal amount of DMF.

- Add DIPEA (6 eq.) to the activation mixture. The solution may change color.
- Allow the mixture to pre-activate for 3-5 minutes at room temperature.
- Drain the DMF from the washed peptide-resin and immediately add the activated amino acid solution.
- Agitate the reaction vessel using a shaker or nitrogen bubbling for 2-4 hours at room temperature.

4. Monitoring the Coupling Reaction:

- To check for completion, take a small sample of the resin beads and perform a Kaiser test (Ninhydrin test).
- A negative Kaiser test (beads remain colorless or yellow) indicates that all free amines have reacted and the coupling is complete.
- If the test is positive (beads turn blue/purple), the coupling reaction should be extended, or a recoupling step may be necessary.

5. Washing:

- Once the coupling is complete, drain the reaction solution.
- Wash the peptide-resin thoroughly to remove excess reagents and byproducts.
- Perform washes in the following sequence: DMF (3x), DCM (3x), IPA (3x).

6. N-terminal Fmoc Deprotection:

- To continue chain elongation, the Fmoc group from the newly added tripeptide must be removed.
- Add the 20% piperidine in DMF solution to the resin.
- Agitate for 5-10 minutes. A UV detector can be used to monitor the release of the fluorenyl group.

- Drain the deprotection solution and repeat the treatment for another 5-10 minutes to ensure complete removal.
- Wash the resin as described in Step 2 to prepare for the next coupling cycle.

Application in Antibody-Drug Conjugate (ADC) Development

The Ala-Ala-Asn sequence is recognized and cleaved by certain lysosomal proteases, such as Cathepsin B, which are often overexpressed in tumor cells.^[8] This makes **Fmoc-Ala-Ala-Asn(Trt)-OH** a valuable component for creating enzyme-cleavable linkers in ADCs. The linker connects a potent cytotoxic drug to a tumor-targeting antibody. The stability of the linker in systemic circulation and its selective cleavage within the target cell are critical for the efficacy and safety of the ADC.^{[5][9]}

Logical Workflow: ADC Mechanism of Action

The following diagram illustrates the workflow of an ADC utilizing an Ala-Ala-Asn cleavable linker, from systemic circulation to the targeted release of its cytotoxic payload within a cancer cell.

[Click to download full resolution via product page](#)

Caption: Workflow of an ADC with a protease-cleavable linker.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Fmoc-Ala-Ala-Asn(Trt)-OH - Creative Peptides [creative-peptides.com]
- 2. Fmoc-Asn(Trt)-OH | 132388-59-1 [chemicalbook.com]
- 3. Fmoc-Ala-Asn(Trt)-OH | C41H37N3O6 | CID 176519037 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. precisepeg.com [precisepeg.com]
- 7. advancedchemtech.com [advancedchemtech.com]
- 8. chempep.com [chempep.com]
- 9. Linkers in Antibody-Drug Conjugates - Creative Biolabs [creative-biolabs.com]
- To cite this document: BenchChem. [Fmoc-Ala-Ala-Asn(Trt)-OH chemical structure and formula.]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b8113880#fmoc-ala-ala-asn-trt-oh-chemical-structure-and-formula>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com